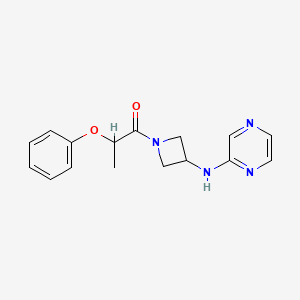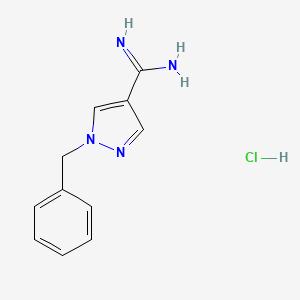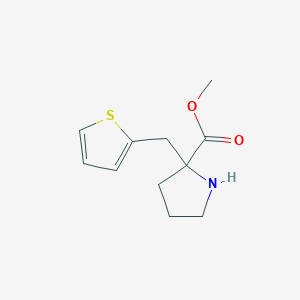
N-(3-acetylphenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has attracted significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 by Bayer AG. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
作用機序
BAY 11-7082 exerts its effects by inhibiting the activity of the NF-kB pathway. NF-kB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival. BAY 11-7082 inhibits the activation of NF-kB by blocking the phosphorylation of IkB kinase (IKK) and preventing the degradation of IkBα, which is an inhibitor of NF-kB. By inhibiting the NF-kB pathway, BAY 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have various biochemical and physiological effects in different cell types and animal models. In vitro studies have shown that BAY 11-7082 inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in macrophages and other immune cells. BAY 11-7082 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have shown that BAY 11-7082 reduces inflammation and tissue damage in animal models of inflammatory diseases such as arthritis and colitis.
実験室実験の利点と制限
One of the main advantages of using BAY 11-7082 in laboratory experiments is its ability to inhibit the NF-kB pathway, which is involved in the regulation of various cellular processes. BAY 11-7082 is a potent inhibitor of NF-kB and has been shown to be effective in reducing inflammation and cell proliferation in various cell types. However, one of the limitations of using BAY 11-7082 is its potential toxicity, as it has been shown to induce cytotoxicity and apoptosis in some cell types. Additionally, BAY 11-7082 may have off-target effects, which could affect the interpretation of experimental results.
将来の方向性
There are several potential future directions for the research on BAY 11-7082. One area of interest is the development of new drugs based on the structure of BAY 11-7082 that have improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral properties of BAY 11-7082. Additionally, further studies are needed to evaluate the efficacy and safety of BAY 11-7082 in animal models and clinical trials for the treatment of various diseases.
合成法
The synthesis of BAY 11-7082 involves the reaction of 3-acetylphenol with 2-tert-butyl-5-methylphenol in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with chloroacetyl chloride to form the final compound. The synthesis of BAY 11-7082 is a multi-step process that requires expertise and careful handling of chemicals.
科学的研究の応用
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the nuclear factor-kappaB (NF-kB) pathway, which is involved in the regulation of immune responses. BAY 11-7082 has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, BAY 11-7082 has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and herpes simplex virus.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-9-10-18(21(3,4)5)19(11-14)25-13-20(24)22-17-8-6-7-16(12-17)15(2)23/h6-12H,13H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHKYUQNKCMFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2622893.png)
![N-(4-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2622894.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2622899.png)
![1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2622904.png)

![1-{4-[3-(1-Acetyl-piperidin-4-YL)-propyl]-piperidin-1-YL}-ethanone](/img/structure/B2622908.png)
![2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B2622909.png)
